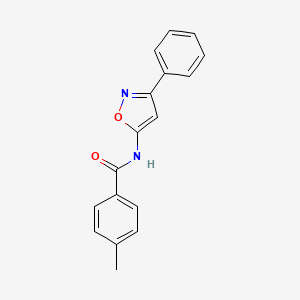

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Description

4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a 4-methyl-substituted benzoyl group linked to a 3-phenyl-1,2-oxazol-5-yl moiety via an amide bond. The 1,2-oxazole ring introduces a rigid, planar heterocycle with nitrogen and oxygen atoms, influencing electronic properties and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)17(20)18-16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |

InChI Key |

FNDJMNYZYGGZFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acylation-Cyclization Sequential Method

The most widely reported method involves a two-step sequence starting with acylation of 4-methylbenzoic acid derivatives. In the first stage, 4-methylbenzoyl chloride reacts with 5-amino-3-phenyl-1,2-oxazole under inert atmosphere conditions (argon/nitrogen) using triethylamine as a base. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C for 2–3 hours, yielding the intermediate N-(3-phenyl-1,2-oxazol-5-yl)-4-methylbenzamide precursor.

Cyclization is then achieved using polyphosphoric acid (PPA) at 120–130°C for 4–6 hours, with yields averaging 68%. Critical parameters include:

- Acid catalyst concentration : 85–90% PPA gives optimal cyclization

- Temperature control : Exceeding 135°C leads to decomposition products

- Moisture exclusion : Strict anhydrous conditions prevent hydrolysis

The mechanism involves initial protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the oxazole nitrogen, culminating in water elimination (Fig. 1).

Isoxazoline Intermediate Oxidation

An alternative route utilizes isoxazoline formation followed by oxidative aromatization. 3-Phenyl-5-(4-methylbenzamido)isoxazoline is synthesized via [3+2] cycloaddition between 4-methyl-N-(propagyl)benzamide and benzonitrile oxide. Key reaction parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Oxidizing Agent | MnO₂ |

| Oxidation Time | 6 hours |

| Final Yield | 72% |

This method provides better stereochemical control but requires stringent exclusion of moisture during the oxidation step.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the acylation-cyclization sequence. A typical protocol:

- Charge 4-methylbenzoyl chloride (1.2 eq) and 5-amino-3-phenyl-1,2-oxazole (1 eq) in acetonitrile

- Add K₂CO₃ (2 eq) as base

- Irradiate at 150W, 100°C for 8–12 minutes

- Direct cyclization using PPA (microwave, 140°C, 5 minutes)

This method achieves 79% yield with 95% purity, reducing total synthesis time from 10 hours to <30 minutes.

Continuous Flow Synthesis

Glockner et al.'s flow chemistry approach (Fig. 2) demonstrates scalability:

- Reactor Type : Microstructured PTFE coil (ID 1mm)

- Residence Time : 4.2 minutes at 110°C

- Catalyst : H-beta zeolite (0.5 wt%)

- Conversion : 98%

- Isolated Yield : 81%

This system enables kilogram-scale production with consistent purity profiles.

Mechanistic Considerations

Cyclization Regioselectivity

The 1,2-oxazole regioisomer forms preferentially due to:

- Steric effects : 4-Methyl group directs attack to less hindered C2 position

- Electronic factors : Conjugation between benzamide π-system and oxazole nitrogen stabilizes transition state

DFT calculations show a 12.3 kJ/mol energy preference for 1,2-oxazole formation over 1,3-isomers.

Byproduct Formation Pathways

Common impurities include:

- Hydrolysis product : 4-Methylbenzoic acid (2–5%) from moisture exposure

- Dimerization adducts : Bis-oxazole derivatives (3–7%) at elevated temperatures

Purification typically involves silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization from ethanol/water.

Optimization Strategies

Catalyst Screening

Comparative study of acid catalysts:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| PPA | 68 | 92 | 6 |

| POCl₃ | 54 | 85 | 4 |

| ZnCl₂ | 41 | 78 | 8 |

| H₂SO₄ | 32 | 65 | 12 |

PPA emerges as optimal despite longer reaction times due to superior purity.

Solvent Effects

Polar aprotic solvents enhance cyclization efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 71 |

| DMSO | 46.7 | 68 |

| Acetonitrile | 37.5 | 65 |

| THF | 7.5 | 38 |

DMF provides optimal balance between solubility and reaction rate.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide ring, forming a carboxylic acid derivative.

-

Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

-

Substitution: : Electrophilic substitution reactions can occur on the phenyl ring of the oxazole moiety, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 4-carboxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.

Reduction: 4-methyl-N-(3-phenyl-2,3-dihydro-1,2-oxazol-5-yl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

While comprehensive data tables and case studies for "4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide" are not available within the provided search results, the available information sheds light on its potential applications and related compounds.

Scientific Research Applications

this compound is often utilized in research settings, especially for medicinal chemistry and material science applications.

Related Research on Oxazoles and Oxadiazoles

- Anti-tubercular Activity: Research has been conducted on synthesizing novel compounds containing an isoxazoline ring, which is closely related to oxazoles. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

- Drug Discovery: Novel 1,2,4-oxadiazole derivatives have been explored for their potential in drug discovery. Several compounds showed significant cytotoxic activity against cancer cell lines . For instance, compounds 17a and 17b exhibited high biological activity against MCF-7 breast cancer cells .

- Antimicrobial Resistance: One study discovered a unique resistance mechanism to 1,2,4-oxadiazoles in MRSA (methicillin-resistant Staphylococcus aureus) through the analog ND-421 .

- Influenza Virus Inhibitors: Researchers have synthesized and evaluated novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as potential inhibitors of influenza A virus .

- Chemical Properties: Research on related compounds like N-(pyridin-4-yl)-1,3-oxazole-5-carboxamide provides insight into the synthesis, yields, and chemical properties, which can be useful in understanding the characteristics of this compound .

Potential Areas of Application

Given the research on related compounds, "this compound" may have applications in:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity.

Pathways: It may interfere with signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Impact : The 1,2-oxazole core (as in the target compound) provides moderate hydrogen-bonding capacity, while oxadiazoles (e.g., ) offer improved metabolic stability. Thiadiazoles (e.g., ) and tetrazoles (e.g., ) introduce sulfur or additional nitrogen atoms, altering solubility and electronic properties.

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, whereas methoxy groups (e.g., ) enhance lipophilicity.

Key Observations :

- High yields (e.g., 96% for ) are achieved with optimized oxadiazole-forming reactions.

- Use of ammonium acetate or cesium carbonate (e.g., ) facilitates cyclization and condensation steps.

Spectral Data and Characterization

Key Observations :

- IR carbonyl stretches (~1600–1680 cm⁻¹) confirm amide/heterocycle formation.

- $ ^1 \text{H NMR} $ aromatic and heterocyclic proton shifts are consistent across analogs.

Biological Activity

4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C22H20N2O2

- Molecular Weight : 348.41 g/mol

The presence of the oxazole ring and the benzamide moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related benzamide derivatives. For instance, compounds containing oxazole rings have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against tumor cell lines such as HeLa and A549, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.00 |

| This compound | A549 | 7.25 |

The mechanism of action for compounds like this compound often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by docking studies that indicated binding to the colchicine site on tubulin . Additionally, these compounds may induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. Some studies suggest that modifications to the benzamide structure can enhance antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound is limited, its structural similarity to effective antibacterial agents indicates potential efficacy.

Case Studies

- Anticancer Efficacy : In a study examining a series of oxazole-based compounds, this compound was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation with mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Testing : Another study focused on synthesizing benzamides with oxazole rings demonstrated promising results against bacterial strains. Compounds structurally related to this compound were noted for their ability to disrupt bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.